Malayamycin A

antifungal mechanism of action sporulation inhibition fungal development

Researchers face a lack of antifungal agents targeting sporulation, a key process in pathogen dissemination. Malayamycin A is a bicyclic C-nucleoside isolated from Streptomyces malaysiensis that specifically addresses this gap. - Unique Mechanism: A C-glycosidic C7 sugar pseudouridine, distinct from chitin synthase inhibitors like nikkomycins, it suppresses sporulation of Stagonospora nodorum by >50% at 10 µg mL⁻¹ without affecting growth [Local Evidence]. - In Vivo Validation: Demonstrated protective efficacy on wheat seedlings, reducing pycnidiation to 5% of control levels at 10 µg mL⁻¹ [Local Evidence]. - Discovery Tool: Serves as a chemotypic beacon for genome mining of novel high-carbon sugar nucleoside antifungals and as a lead for combinatorial biosynthesis [Local Evidence].

Molecular Formula C13H18N4O7
Molecular Weight 342.3 g/mol
Cat. No. B1241740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalayamycin A
Synonymsmalayamycin A
Molecular FormulaC13H18N4O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCOC1COC2C(C(OC2C1NC(=O)N)C3=CNC(=O)NC3=O)O
InChIInChI=1S/C13H18N4O7/c1-22-5-3-23-10-7(18)8(4-2-15-13(21)17-11(4)19)24-9(10)6(5)16-12(14)20/h2,5-10,18H,3H2,1H3,(H3,14,16,20)(H2,15,17,19,21)/t5-,6-,7+,8+,9-,10+/m1/s1
InChIKeyWHUYYLXWQSFRQH-MHCVYJKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malayamycin A: Sporulation-Inhibiting C-Nucleoside Antifungal


Malayamycin A is a bicyclic C-nucleoside secondary metabolite originally isolated from Streptomyces malaysiensis [1]. The compound possesses a perhydrofuropyran core with a pseudouridine base, a structural hallmark that distinguishes it from the more common N-nucleoside antifungals such as nikkomycins and polyoxins [2]. Published reports document its activity against plant-pathogenic fungi [3] and its specific capacity to suppress fungal sporulation at sub-growth-inhibitory concentrations [4]. Its complex structure has been confirmed via total synthesis and NMR [5].

Compound Class C-Nucleoside Antifungal
Mechanism Context Sporulation-Selective Inhibition
Structural Confirmation Total Synthesis & NMR Verified

Why In-Class Antifungal Nucleoside Substitution Fails


Direct substitution of malayamycin A with other antifungal nucleosides such as nikkomycin Z or polyoxin D is not scientifically valid due to fundamental structural, mechanistic, and biosynthetic divergences [1]. Whereas nikkomycins and polyoxins are N-glycosidic C6 sugar nucleosides that inhibit chitin synthase, malayamycin A is a C-glycosidic C7 sugar pseudouridine that suppresses sporulation rather than cell wall synthesis [2]. The gatekeeper enzyme MalO accepts only 5'-pseudouridine monophosphate, whereas the corresponding NikO from the nikkomycin pathway accepts both uridine and pseudouridine substrates [3]. These differences translate into distinct physiological effects that cannot be replicated by in-class alternatives, as detailed in the quantitative evidence below.

Target
In-Class Alternative
Mismatch Reason
Malayamycin A
Nikkomycin Z / Polyoxin D
Mechanism divergence: sporulation inhibition vs. chitin synthase inhibition may not produce equivalent antifungal profile.
Malayamycin A
Nikkomycin Z / Polyoxin D
Structural mismatch: C-glycosidic pseudouridine and C7 bicyclic core cannot be replicated by N-glycosidic C6 nucleosides.
Malayamycin A
Nikkomycin Z / Polyoxin D
Biosynthetic gatekeeper difference: MalO strict specificity for pseudouridine monophosphate prevents N-nucleoside formation.

Quantitative Evidence Guide for Procurement Decisions


Sporulation vs. Growth Inhibition Specificity

Malayamycin A exhibits a unique mechanism of action, primarily inhibiting sporulation rather than vegetative growth. In liquid culture assays against Stagonospora nodorum, malayamycin A at 10 µg mL⁻¹ suppressed sporulation by >50%, while growth was merely delayed at 50 µg mL⁻¹ [1]. This contrasts with nikkomycin Z, which inhibits chitin synthase and thereby directly arrests growth; published MIC values for nikkomycin Z against various fungi typically fall in the <1–10 µg mL⁻¹ range for growth inhibition [2]. No nikkomycin or polyoxin is reported to exhibit sporulation-selective inhibition at concentrations far below those required for growth arrest.

Sporulation vs. Growth
Cross-study comparable
Target: >50% sporulation suppression at 10 µg mL⁻¹; growth only delayed at 50 µg mL⁻¹
Comparator: Nikkomycin Z growth inhibition MIC values; no sporulation selectivity reported
Supports sporulation-selective mechanism differentiation.
Cross-study context; nikkomycin MIC data from separate publication.
antifungal mechanism of action sporulation inhibition fungal development

Gatekeeper Enzyme Substrate Specificity

The biosynthetic enzyme MalO functions as a strict gatekeeper, accepting exclusively 5'-pseudouridine monophosphate (5'-ΨMP) as substrate, whereas the homologous NikO from the nikkomycin pathway accepts both 5'-UMP and 5'-ΨMP [1]. This was demonstrated by in vitro enzyme assays and by genetic complementation: expression of nikO in a malD deletion strain of Streptomyces chromofuscus resulted in production of non-natural N-malayamycin, while cloning malO into the nikkomycin producer S. tendae diverted biosynthesis toward C-nucleoside formation [2].

Gatekeeper Specificity
Head-to-head
MalO: accepts 5′-ΨMP exclusively; no activity with 5′-UMP
NikO: accepts both 5′-UMP and 5′-ΨMP
Exclusive substrate specificity underpins unique C-nucleoside structure.
In vitro enzyme assay and genetic complementation data.
biosynthetic engineering substrate specificity phosphoenolpyruvate transferase

C7 Bicyclic vs. C6 Sugar Core Architecture

Malayamycin A possesses a C7 bicyclic perhydrofuropyran sugar core, whereas nikkomycins and polyoxins contain a C6 aminohexuronic acid core [1]. The C7 core is generated by the α-ketoglutarate-dependent dioxygenase MalI, which is functionally distinct from the C6-generating enzymes NikI/PolD [2]. This structural divergence is not merely academic: ring-modified analogues of malayamycin A that truncate or replace the bicyclic core (compounds 10 and 11) are completely inactive as fungicides [3], demonstrating that the precise C7 bicyclic architecture is essential for biological activity.

Sugar Core Architecture
Cross-study comparable
Target: C7 bicyclic perhydrofuropyran core
Comparator: C6 aminohexuronic acid core (nikkomycin); ring-modified analogues inactive
C7 core essential for activity; C6 antifungals not substitutable.
Activity loss confirmed with truncated-core analogues.
high-carbon sugar nucleoside C7 sugar core biosynthetic divergence

C-Glycosidic Linkage and Chemical Stability

Malayamycin A is distinguished by a C-C glycosidic bond linking the pseudouridine base to the sugar, in contrast to the N-glycosidic bond in nikkomycins and polyoxins [1]. C-nucleosides are inherently resistant to enzymatic and acid-catalyzed hydrolysis that cleaves N-glycosidic bonds. Synthetic studies confirm that the total synthesis of malayamycin A required specialized C-glycosylation methodology, and the N-linked variant (N-malayamycin A) produced by pathway engineering in S. chromofuscus exhibits altered properties [2].

Glycosidic Linkage Stability
Class-level
C-C bond resists enzymatic/acid hydrolysis; N-glycosidic bond susceptible
Quantitative half-life data for malayamycin A not available
Class-level stability difference reported; data to verify for this compound.
Inferred from C-nucleoside chemistry; N-malayamycin variant exhibits altered properties.
C-nucleoside stability pseudouridine

Protective Efficacy in Wheat Disease Control

When applied to wheat seedlings 36 hours prior to infection with Stagonospora nodorum, malayamycin A at 10 µg mL⁻¹ significantly reduced lesion size and suppressed pycnidiation to only 5% of the non-treated control level [1]. The patent literature further describes full disease control on plants at 100 µg mL⁻¹ across a range of fungal diseases [2]. This level of protective efficacy at low concentration is a parameter not typically reported for nikkomycin Z or polyoxin D in the same pathosystem.

Wheat Disease Control
Cross-study comparable
Target: 10 µg mL⁻¹ reduced pycnidiation to 5% of control; 100 µg mL⁻¹ full disease control
Comparator: Nikkomycin Z plant efficacy not reported at comparable concentrations
Reported plant-protection endpoint context; cross-pathosystem comparison limited.
Single study; broader disease spectrum from patent literature.
crop protection preventive fungicide Stagonospora nodorum

Best Research and Industrial Application Scenarios


Sporulation-Specific Antifungal Drug Discovery Lead

Malayamycin A serves as a mechanistically novel lead for developing sporulation-targeted antifungals. Its ability to suppress sporulation by >50% at 10 µg mL⁻¹ without inhibiting growth at that concentration [1] makes it a tool compound for dissecting fungal developmental pathways and screening for sporulation-specific targets. In vitro sporulation assays with Stagonospora nodorum provide a validated screening model.

Protective Cereal Crop Disease Management

The demonstrated protective efficacy of malayamycin A on wheat seedlings—reducing pycnidiation to 5% of control levels at 10 µg mL⁻¹ [2]—supports its use as a preventive spray in cereals. Unlike growth-inhibitory fungicides such as azoles or strobilurins, its sporulation-selective action may delay the onset of resistance when used in rotation programs.

C-Nucleoside Library Biosynthetic Engineering

The characterized gene cluster and the strict substrate specificity of the gatekeeper enzyme MalO [3] enable combinatorial biosynthesis approaches. The demonstration that N-malayamycin can be produced by introducing nikO into S. chromofuscus [4] validates the pathway as a platform for generating non-natural C-nucleoside analogues with potentially altered activity profiles.

C7 Sugar Nucleoside Research Reference Standard

As the only well-characterized C7 sugar nucleoside antifungal with both biosynthetic and mechanistic data, malayamycin A serves as a reference compound for genome mining studies aimed at discovering new high-carbon sugar nucleosides [5]. Its distinctive C7 core and pseudouridine base provide a chemotypic beacon for bioinformatics-guided discovery.

Application
Selection Property
Validation Focus
Sporulation Pathway-Targeted Antifungal Discovery
Sporulation-Selective Mechanism
Sporulation Assay Endpoint Confirmation
Cereal Crop Disease Control Research
Preventive Application Profile
In Planta Sporulation Suppression Endpoint
C-Nucleoside Biosynthetic Pathway Engineering
MalO Gatekeeper Specificity
Combinatorial Biosynthesis Product Characterization
High-Carbon Sugar Nucleoside Reference Standard
C7 Bicyclic Core and Pseudouridine Base
Structural Comparison for Genome Mining Candidates
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